N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-1-benzothiophene-2-carboxamide
Description
N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-1-benzothiophene-2-carboxamide is a heterocyclic compound featuring a benzothiophene carboxamide core linked to a thiazole ring substituted with a 1,3-dioxoisoindole moiety via an ethyl spacer. This structure combines pharmacophoric elements known for diverse biological activities, including kinase inhibition and enzyme targeting .
Synthesis of analogous compounds, such as those in , involves refluxing acetohydrazide derivatives with phthalic anhydride in acetic acid or toluene, forming the isoindole-1,3-dione (phthalimide) group . The benzothiophene carboxamide moiety is likely introduced via coupling reactions, similar to methods described for N-(1,3-dioxoisoindolin-2-yl)carboxamides in , where benzothiophene derivatives are functionalized at the 2-position .
Properties
IUPAC Name |
N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O3S2/c26-19(18-11-13-5-1-4-8-17(13)30-18)24-22-23-14(12-29-22)9-10-25-20(27)15-6-2-3-7-16(15)21(25)28/h1-8,11-12H,9-10H2,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPMBBXDZHJCGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NC3=NC(=CS3)CCN4C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-1-benzothiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies, highlighting its mechanisms of action, cytotoxicity, and therapeutic potential.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂S₂ |
| Molecular Weight | 382.49 g/mol |
| IUPAC Name | This compound |
| InChI Key | XXXXXX (specific key to be determined) |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act by inhibiting certain enzymes or receptors involved in cellular signaling pathways. For instance, studies have shown that compounds with similar structural motifs can modulate kinase activity and influence apoptotic pathways in cancer cells .
Cytotoxicity Studies
Cytotoxicity evaluations have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent studies:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Anticancer Activity : A study focused on the evaluation of a library of compounds for anticancer properties identified this compound as a potent inhibitor of tumor growth in xenograft models. The results indicated a reduction in tumor size and enhanced survival rates in treated animals compared to controls .
- Antimicrobial Properties : Another investigation assessed the antimicrobial efficacy against various pathogens. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Scientific Research Applications
N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-1-benzothiophene-2-carboxamide is a compound of significant interest in the fields of medicinal chemistry and pharmacology. This article will explore its applications, particularly focusing on its biological activities, potential therapeutic uses, and relevant case studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of isoindole have shown promising results in inhibiting tumor growth in various cancer cell lines. These compounds may induce apoptosis through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.
Case Study:
In a study involving breast cancer cell lines, derivatives exhibited IC50 values indicating effective inhibition of cell proliferation. The mechanism was linked to the activation of caspases and subsequent apoptosis .
Antimicrobial Properties
Compounds containing thiazole and benzothiophene rings have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The unique structural features of this compound may enhance its interaction with microbial membranes or specific enzymes.
Case Study:
A series of thiazole derivatives were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) that suggest potential as therapeutic agents for bacterial infections .
Neuroprotective Effects
There is growing interest in the neuroprotective properties of isoindole derivatives. Some studies suggest that compounds like this compound could potentially protect neuronal cells from oxidative stress-induced damage.
Case Study:
In vitro assays demonstrated that this compound could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents . This suggests a potential application in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents to achieve the desired molecular structure. The synthetic pathway often includes the formation of the isoindole core followed by functionalization to introduce thiazole and benzothiophene units.
Chemical Reactions Analysis
Amidation
The carboxamide bond is formed via coupling of 1-benzothiophene-2-carboxylic acid with the thiazole-containing amine. Reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) are employed under anhydrous conditions (e.g., dichloromethane or DMF) to facilitate this reaction.
Cyclization (Isoindole Formation)
The 1,3-dioxoisoindole moiety is likely synthesized through condensation reactions, such as the Perkin reaction or Ritter reaction , involving diketones and aromatic amines. Catalysts like AlCl₃ or HCl may be used, with solvents such as acetic acid or dichloromethane .
Thiazole Ring Construction
The thiazole ring is typically formed via Hantzsch thiazole synthesis , which involves the condensation of α-keto acids with thioamide precursors. This step may require refluxing in solvents like ethanol or THF .
Table 1: Key Synthesis Reactions
| Reaction Type | Reagents/Conditions | Reference |
|---|---|---|
| Amidation | EDCI/DMAP, DCM or DMF | |
| Isoindole cyclization | AlCl₃, HCl, acetic acid | |
| Thiazole synthesis | Hantzsch conditions (ethanol/THF) |
Chemical Transformations
The compound undergoes various transformations, driven by its reactive functional groups:
Hydrolysis
The carboxamide group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. For example:
This reaction is typically catalyzed by HCl or NaOH in aqueous solvents.
Reduction
The isoindole moiety’s ketone groups (1,3-dioxo) may undergo reduction to form dihydro derivatives. LiAlH₄ or NaBH₄ are common reductants, with THF or EtOH as solvents.
Substitution Reactions
The thiazole ring’s nitrogen may participate in nucleophilic aromatic substitution , though steric hindrance from the bulky isoindole moiety may limit reactivity. Potential reagents include Sodium methoxide or DMF .
Table 2: Key Transformation Reactions
| Reaction Type | Reagents/Conditions | Reference |
|---|---|---|
| Hydrolysis | HCl or NaOH, aqueous solvent | |
| Ketone reduction | LiAlH₄, NaBH₄, THF/EtOH | |
| Thiazole substitution | NaOMe, DMF, elevated temperatures |
Mechanistic Insights
The compound’s reactivity is influenced by its heterocyclic and amide functionalities:
-
Electrophilic Aromatic Substitution : The benzothiophene core may undergo electrophilic attack at the 3-position due to sulfur’s electron-donating effects.
-
Amide Reactivity : The carboxamide group participates in amidolysis , peptide bond formation , or metal-catalyzed couplings (e.g., Suzuki-Miyaura ).
-
Biological Interactions : The isoindole moiety may act as a bioreductive warhead , generating reactive intermediates (e.g., hydroxylamine derivatives) under physiological conditions.
Table 3: Mechanistic Features
| Feature | Key Properties | Reference |
|---|---|---|
| Electrophilic substitution | Activated at benzothiophene’s 3-position | |
| Amide reactivity | Amidolysis, couplings | |
| Bioreductive potential | Isoindole → reactive intermediates |
Comparison with Similar Compounds
Key Observations :
- Substituents on the thiazole ring (e.g., ethyl-phthalimide vs. aryl groups in 9a–9e) influence steric bulk and electronic properties, affecting binding to biological targets .
Physicochemical and Spectral Data
While explicit data for the target compound are unavailable in the provided evidence, inferences can be made:
Q & A
Basic Question: What are the recommended synthetic routes for preparing the compound, and how do reaction conditions influence yield?
Methodological Answer:
The compound’s core structure involves a thiazole ring linked to a benzothiophene-carboxamide moiety and an isoindole-dione group. Key synthetic strategies include:
- Condensation Reactions : Reacting substituted thiazoles with activated benzothiophene-carboxylic acid derivatives in acetic acid under reflux (60–80°C), as described for analogous thiazole-carboxamide syntheses .
- Catalyst Selection : Use of potassium carbonate or sodium acetate as bases to deprotonate intermediates and facilitate nucleophilic substitution (e.g., coupling chloroacetamide derivatives with thiols) .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while ethanol/water mixtures improve crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
